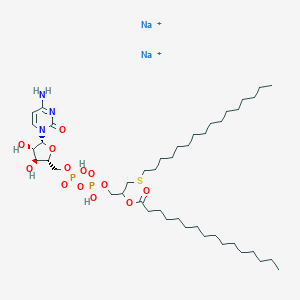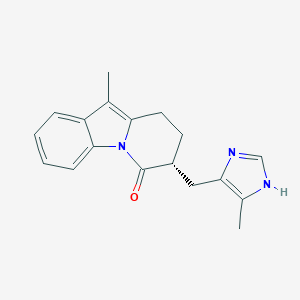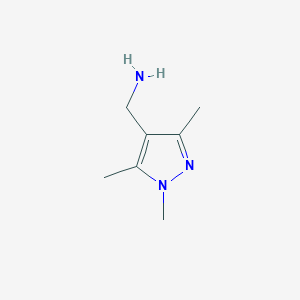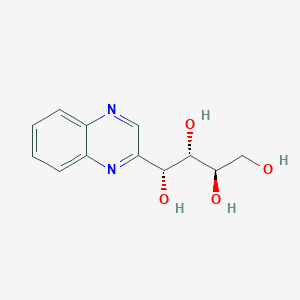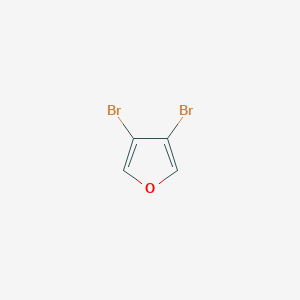
3,4-Dibromofuran
Übersicht
Beschreibung
3,4-Dibromofuran is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of two bromine atoms attached to a furan ring, which is a five-membered aromatic heterocycle containing an oxygen atom. The dibromination at the 3 and 4 positions of the furan ring makes it highly reactive and useful for various chemical transformations.
Synthesis Analysis
The synthesis of 3,4-dibromofuran derivatives has been explored through different methodologies. For instance, the compound has been used to synthesize 3,5-dibromotetrahydropyridazin-4-ones via a Diels–Alder reaction followed by a novel rearrangement . Additionally, it has been converted into 3,4-disubstituted furans through mono-S-ipso-substitution, showcasing its potential in creating compounds of interest for flavor and fragrance industries . Furthermore, 3,4-dibromofuran-2(5H)-one, derived from furfural, has been employed in the direct synthesis of 3-bromotetronamides, demonstrating the compound's utility in the formation of aminated products .
Molecular Structure Analysis
The molecular structure of 3,4-dibromofuran derivatives has been elucidated using various spectroscopic techniques. For example, variable-temperature NMR spectroscopy has been used to identify four separate conformations of a synthesized compound due to restricted rotation around the carbamate functions . X-ray crystallography has also been employed to determine the structures of 3-bromotetronamide derivatives, providing insight into the three-dimensional arrangement of atoms in these molecules .
Chemical Reactions Analysis
3,4-Dibromofuran undergoes a range of chemical reactions, highlighting its reactivity and versatility. Cycloaddition reactions, such as the Diels–Alder reaction, are prominent, leading to the formation of novel heterocyclic compounds . The compound also participates in regioselective C-C bond formation reactions, which are crucial for the synthesis of polysubstituted furans and other complex molecules . Additionally, the presence of bromine atoms allows for further functionalization through halogen-metal exchange reactions and cross-coupling reactions, expanding the scope of potential derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dibromofuran and its derivatives are influenced by the presence of the bromine atoms and the furan ring. The dibromination increases the compound's reactivity, making it amenable to various substitution reactions . The properties of the synthesized compounds, such as solubility, melting points, and stability, can be tailored by the introduction of different substituents, which is beneficial for their application in different fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Polysubstituted 3-Thiofurans
3,4-Dibromofuran has been utilized in the synthesis of 3,4-disubstituted furans through mono-S-ipso-substitution. This process is significant in creating various 3-monothiosubstituted furans, which have increasing interest due to their applications as odor and flavor chemicals (Alvarez-Ibarra, Quiroga, & Toledano, 1996).
2. Cycloaddition Reactions
3,4-Dibromofuran reacts with azo diesters to produce 3,5-dibromotetrahydropyridazin-4-ones via a Diels-Alder reaction followed by a novel rearrangement. This showcases its role in generating complex organic structures, useful in various chemical syntheses (Aitken, Aitken, & Slawin, 2016).
3. Direct Synthesis of 3-Bromotetronamides
The reaction of 3,4-dibromofuran-2(5H)-one with primary and secondary amines leads to the synthesis of 3-bromotetronamides. This method is important for creating aromatic compounds more efficiently, which have applications in various fields including pharmaceuticals (Cunha, Oliveira, & Sabino, 2011).
4. Biomass-Derived Butenolides Synthesis
3,4-Dibromofuran-2(5H)-one, a derivative of 3,4-dibromofuran, is used as an intermediate in the synthesis of natural and bioactive compounds. Its versatile properties make it a valuable starting material for various reactions, enhancing the synthesis of complex organic molecules (Cunha & Oliveira, 2011).
5. Photochemical Synthesis
3,4-Dibromofuran is used in photochemical synthesis to create 3- and 5-aryl-2-furyl derivatives, demonstrating its role in facilitating unique chemical reactions under specific conditions, such as irradiation in aromatic solutions (Antonioletti et al., 1985).
6. Cytotoxic Evaluation in Cancer Research
Halogenated furanone derivatives, synthesized from 3,4-dibromofuran, have been evaluated for their anticancer activity. Some of these compounds showed notable antiproliferative activities against human cancer cell lines, highlighting the potential use of 3,4-dibromofuran derivatives in cancer research (Castro-Torres et al., 2020).
Safety And Hazards
3,4-Dibromofuran is classified as a dangerous substance. It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored in a well-ventilated place and kept away from sources of ignition .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dibromofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O/c5-3-1-7-2-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNAIRILIJMDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348915 | |
| Record name | 3,4-dibromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromofuran | |
CAS RN |
32460-02-9 | |
| Record name | 3,4-Dibromofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32460-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-dibromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dibromofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



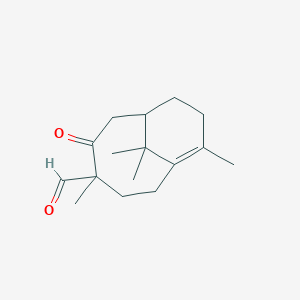
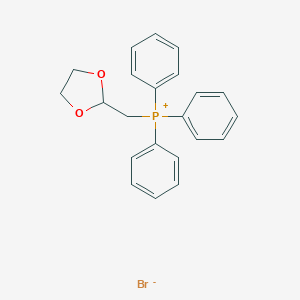
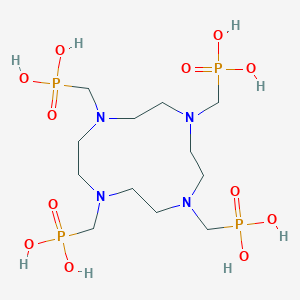
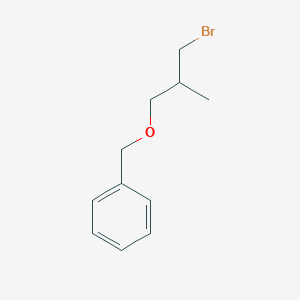


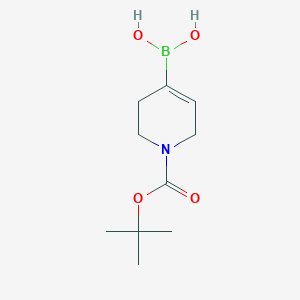
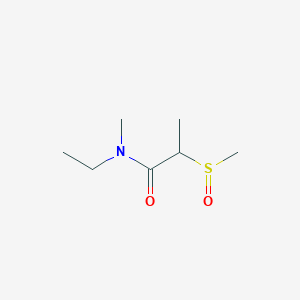
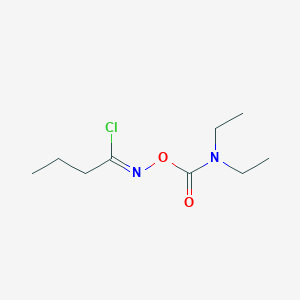
![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)
